1-tert-butyl 3-methyl 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)azetidine-1,3-dicarboxylate
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Overview
Description
1-tert-butyl 3-methyl 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)azetidine-1,3-dicarboxylate is a complex organic compound with a molecular formula of C26H30N2O6 and a molecular weight of 466.5 g/mol . This compound is primarily used in research and development, particularly in the field of pharmaceutical testing .
Preparation Methods
The synthesis of 1-tert-butyl 3-methyl 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)azetidine-1,3-dicarboxylate involves multiple steps. One common method includes the reaction of tert-butyl 3-methyl azetidine-1,3-dicarboxylate with 9H-fluoren-9-ylmethoxycarbonyl chloride in the presence of a base such as triethylamine . The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Chemical Reactions Analysis
1-tert-butyl 3-methyl 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)azetidine-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like triethylamine, and catalysts such as palladium on carbon . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-tert-butyl 3-methyl 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)azetidine-1,3-dicarboxylate is widely used in scientific research, particularly in the fields of chemistry and pharmaceuticals. It serves as a building block for the synthesis of more complex molecules and is used in the development of new drugs and therapeutic agents . Additionally, it is employed in the study of reaction mechanisms and the development of new synthetic methodologies .
Mechanism of Action
The mechanism of action of 1-tert-butyl 3-methyl 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)azetidine-1,3-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application . The fluorenylmethoxycarbonyl group can act as a protecting group, allowing for selective reactions at other sites on the molecule . This selective reactivity is crucial for the synthesis of complex molecules and the study of reaction mechanisms.
Comparison with Similar Compounds
Similar compounds to 1-tert-butyl 3-methyl 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)azetidine-1,3-dicarboxylate include:
- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine
- 1-tert-butyl N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-aspartate
- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-S-(tert-butyl)-L-cysteine
These compounds share the fluorenylmethoxycarbonyl group, which imparts similar reactivity and applications. this compound is unique due to its specific structure and the presence of the azetidine ring, which provides distinct chemical properties and reactivity .
Properties
IUPAC Name |
1-O-tert-butyl 3-O-methyl 3-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]azetidine-1,3-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O6/c1-25(2,3)34-24(31)28-15-26(16-28,22(29)32-5)27(4)23(30)33-14-21-19-12-8-6-10-17(19)18-11-7-9-13-20(18)21/h6-13,21H,14-16H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXTPDUDHTIFLBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(C(=O)OC)N(C)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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